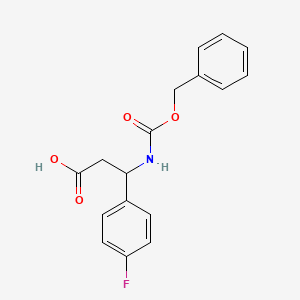
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is an organic compound that features a benzyloxycarbonyl group, an amino group, and a fluorophenyl group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the propanoic acid backbone: This can be achieved through various methods such as the reaction of a suitable precursor with a fluorophenyl compound.
Deprotection: The Cbz group is removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the carbonyl or carboxyl groups, leading to the formation of alcohols or aldehydes.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May serve as a building block for biologically active molecules.
Industry: Utilized in the production of materials with specific properties.
作用機序
The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition or activation of specific biochemical processes.
類似化合物との比較
Similar Compounds
3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine atom, which may affect its reactivity and applications.
3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Uniqueness
The presence of the fluorophenyl group in 3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications.
生物活性
3-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
- IUPAC Name : this compound
- Molecular Formula : C17H16FNO4
- Molecular Weight : 315.32 g/mol
- CAS Number : 874219-58-6
Synthesis
The synthesis of this compound typically involves the coupling of benzyloxycarbonyl amino acids with 4-fluorophenyl propanoic acid derivatives. The reaction conditions often include the use of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, conjugates formed by linking amino acids to benzylpiperazine demonstrated significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| Trp-Conjugate | S. aureus, E. coli | 9 - 12 |
| Phe-Conjugate | P. aeruginosa, K. pneumoniae | 10 - 14 |
Cytotoxicity Studies
The cytotoxic effects of similar compounds have been assessed in vitro using cancer cell lines. The introduction of hydrophobic amino acids into the structure has been shown to enhance cytotoxic activity against HT-29 colon cancer cells and MCF-7 breast cancer cells, with IC50 values noted as low as 9 nM for certain derivatives .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 0.009 |
| MCF-7 | 0.017 |
Case Study 1: Antitumor Activity
A study focused on the anti-inflammatory and anticancer properties of various benzyloxycarbonyl derivatives revealed that compounds with specific amino acid substitutions exhibited enhanced activity against tumor cells. The compound with methyl glycine substitution showed a significant inhibition percentage compared to standard treatments .
Case Study 2: Mechanistic Insights
Research involving the mechanism of action for similar compounds indicated that they may interact with DNA, thereby inhibiting replication in cancer cells. The structure–activity relationship (SAR) studies highlighted that cationic side-chain amino acids improve binding affinity to DNA, which could be a mechanism for their observed cytotoxicity .
特性
分子式 |
C17H16FNO4 |
|---|---|
分子量 |
317.31 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H16FNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21) |
InChIキー |
YSOYIRVLNFPVDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















